molecular formula C24H30N2O5S B12156842 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one

Cat. No.: B12156842
M. Wt: 458.6 g/mol
InChI Key: ZPJSXQBQOZLPBV-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-diethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the 3-(dimethylamino)propyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the 2-thienylcarbonyl group: This step may involve a coupling reaction using a suitable reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H30N2O5S/c1-5-30-17-11-10-16(15-18(17)31-6-2)21-20(22(27)19-9-7-14-32-19)23(28)24(29)26(21)13-8-12-25(3)4/h7,9-11,14-15,21,28H,5-6,8,12-13H2,1-4H3

InChI Key

ZPJSXQBQOZLPBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3)OCC

Origin of Product

United States

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